molecular formula C48H34O31 B1258084 Rugosin A CAS No. 84744-48-9

Rugosin A

Cat. No.: B1258084
CAS No.: 84744-48-9
M. Wt: 1106.8 g/mol
InChI Key: OMQLRKHSGHBOQC-DQLQDYHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugosin A is a natural product found in Quercus suber, Coriaria japonica, and other organisms with data available.

Scientific Research Applications

Antimicrobial Properties

Rugosin A, derived from the skin of the frog Rana rugosa, has shown significant antimicrobial properties. It is particularly effective against gram-positive bacteria, such as Staphylococcus aureus, demonstrating its potential in addressing bacterial infections (Suzuki et al., 1995).

Cancer Cell Inhibition

Rugosin E, a related compound, has been studied for its effects on human breast cancer cells. It inhibits the proliferation of MDA-MB-231 cells, induces apoptosis, and suppresses nuclear factor-kappaB signaling pathway, highlighting its potential for cancer prevention and treatment (Kuo et al., 2007).

Inhibition of Human Histidine Decarboxylase

Rugosin G, an ellagitannin trimer, demonstrates potent inhibition of recombinant human histidine decarboxylase, an enzyme involved in histamine production. This indicates its potential use in treating symptoms related to excess histamine, such as allergies or stomach ulceration (Nitta et al., 2019).

Effects on Platelet Aggregation

Rugosin E can induce platelet aggregation, similar to the effects of ADP, a platelet aggregation agent. This suggests potential implications for understanding blood clotting mechanisms and developing treatments for related disorders (Teng et al., 1997).

Histidine Decarboxylase Inhibition in Food Safety

This compound has been identified in extracts of Filipendula ulmaria (meadowsweet) as a potent inhibitor of histidine decarboxylase from bacteria, which is significant in preventing histamine production in food, particularly fish, potentially offering a natural way to prevent food poisoning (Nitta et al., 2013; Nitta et al., 2016).

Chemical Structure and Synthesis

Studies on rugosins, including this compound, have contributed significantly to understanding the structure of hydrolyzable tannins and their synthesis, which is vital for developing pharmaceuticals and understanding their mechanisms of action (Hatano et al., 1990; Kato et al., 2016; Shioe et al., 2011).

Antitumor and Immune System Effects

This compound, along with other tannins, has been studied for its antitumor activity and ability to induce interleukin-1, an important cytokine in the immune response. These findings suggest potential uses in cancer treatment and immune system modulation (Miyamoto et al., 1993).

Properties

CAS No.

84744-48-9

Molecular Formula

C48H34O31

Molecular Weight

1106.8 g/mol

IUPAC Name

3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoic acid

InChI

InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(75-48(79-45(70)13-5-21(53)31(59)22(54)6-13)41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)10-73-46(71)15-9-25(74-38-16(42(66)67)8-24(56)33(61)37(38)65)34(62)36(64)28(15)27-14(47(72)76-39)7-23(55)32(60)35(27)63/h1-9,26,39-41,48-65H,10H2,(H,66,67)/t26-,39-,40+,41-,48+/m1/s1

InChI Key

OMQLRKHSGHBOQC-DQLQDYHGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O

Synonyms

rugosin A

Origin of Product

United States

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